molecular formula C19H20ClN3O3S B12629017 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea CAS No. 918493-72-8

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea

Cat. No.: B12629017
CAS No.: 918493-72-8
M. Wt: 405.9 g/mol
InChI Key: MFDNRLGUHNDVFK-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea is a synthetic small-molecule compound featuring a substituted indole core. Its structure includes a benzenesulfonyl group at the 3-position of the indole ring, a chlorine atom at the 5-position, and a butylurea moiety attached to the 2-position. Its crystallographic properties have likely been analyzed using programs like SHELXL, a widely adopted tool for small-molecule refinement and structural determination .

Properties

CAS No.

918493-72-8

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-butylurea

InChI

InChI=1S/C19H20ClN3O3S/c1-2-3-11-21-19(24)23-18-17(15-12-13(20)9-10-16(15)22-18)27(25,26)14-7-5-4-6-8-14/h4-10,12,22H,2-3,11H2,1H3,(H2,21,23,24)

InChI Key

MFDNRLGUHNDVFK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-butylurea typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a chloro-substituted indole derivative. The resulting intermediate is further reacted with butyl isocyanate to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-butylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloro group in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-butylurea has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of indole derivatives with modifications at the 2- and 3-positions. Below is a comparative analysis with structurally related molecules, focusing on substituent effects and hypothesized biological implications.

Structural Analogues from Evidence

lists several indole-based compounds, though none are direct analogues. Key examples include:

N'-[(3Z)-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide : Features a benzohydrazide group and a pentyl chain at the 1-position.

N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide : Substituted with a hexyl chain and benzohydrazide.

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide : A piperidinyl-butanamide derivative, lacking the indole scaffold but sharing urea-like functional groups.

Substituent-Driven Differences

Compound Key Substituents Hypothesized Impact
Target Compound 3-Benzenesulfonyl, 5-Cl, 2-butylurea Enhanced stability (sulfonyl group), potential protease inhibition
N'-[(3Z)-1-Hexyl-...]benzohydrazide 1-Hexyl, 3-benzohydrazide Increased lipophilicity (hexyl), possible kinase modulation
N-phenyl-N-[1-(2-phenylethyl)...]butanamide Piperidinyl, butanamide, phenyl Opioid receptor affinity (piperidine core)
  • Sulfonyl vs. Hydrazide Groups : The benzenesulfonyl group in the target compound may confer greater metabolic stability compared to benzohydrazide derivatives, as sulfonyl groups are less prone to hydrolysis .
  • Butylurea vs. Amide Chains : The butylurea moiety may offer hydrogen-bonding capabilities distinct from amide or hydrazide groups, influencing target selectivity .

Crystallographic and Computational Insights

Structural studies using SHELX software (e.g., SHELXL for refinement) suggest that the benzenesulfonyl group in the target compound contributes to a rigid molecular conformation, which could optimize binding to hydrophobic pockets in proteins . In contrast, bulkier substituents like hexyl or pentyl chains in analogues may reduce solubility, as observed in similar indole derivatives .

Biological Activity

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea is a synthetic compound belonging to the class of indole derivatives, characterized by its unique structure that includes a benzenesulfonyl group and a chloro substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The chemical formula for this compound is C17H18ClN3O2SC_{17}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 367.86 g/mol. Its structure can be represented as follows:

PropertyValue
CAS Number918493-68-2
Molecular FormulaC17H18ClN3O2S
Molecular Weight367.86 g/mol
LogP5.7178
PSA90.9

The biological activity of this compound primarily involves the inhibition of specific molecular targets associated with cancer progression. Research indicates that this compound may inhibit the Dishevelled (DVL) protein, a key component of the WNT/β-catenin signaling pathway, which is often dysregulated in various cancers.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 Value (µg/mL)Reference Compound (Doxorubicin) IC50 (µg/mL)
HCT1165.721.6
MCF75.837.4

These findings suggest that this compound is significantly more potent than doxorubicin, a standard chemotherapeutic agent .

Apoptosis Induction

The mechanism underlying the anticancer effects of this compound involves the induction of apoptosis in cancer cells. Studies have shown an increase in pro-apoptotic markers such as p53 and Bax, coupled with a decrease in anti-apoptotic markers like Bcl-2 when treated with this compound . This indicates that the compound may trigger programmed cell death through intrinsic pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary data suggest that it possesses moderate antibacterial activity against certain strains of bacteria, although further studies are required to fully elucidate its spectrum of activity and mechanism.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • MCF7 Breast Cancer Model : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability, with an IC50 value indicating high potency compared to conventional treatments.
  • HCT116 Colon Cancer Model : Similar results were observed where the compound induced apoptosis and showed selectivity towards cancerous cells over normal fibroblast cells, suggesting a favorable safety profile.

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